molecular formula C13H12O7 B1595314 5-Formylbenzene-1,2,3-triyl triacetate CAS No. 71932-18-8

5-Formylbenzene-1,2,3-triyl triacetate

Cat. No.: B1595314
CAS No.: 71932-18-8
M. Wt: 280.23 g/mol
InChI Key: MLPOXDZQEHKDMW-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid with a fruity odor. This compound is widely used in various fields, including medical research, environmental research, and industrial research.

Scientific Research Applications

5-Formylbenzene-1,2,3-triyl triacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formylbenzene-1,2,3-triyl triacetate typically involves the acetylation of 3,4,5-trihydroxybenzaldehyde. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

5-Formylbenzene-1,2,3-triyl triacetate undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,4,5-triacetoxybenzoic acid.

    Reduction: 3,4,5-triacetoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-formylbenzene-1,2,3-triyl triacetate involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The acetoxy groups can undergo hydrolysis to release acetic acid, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trihydroxybenzaldehyde: The precursor for the synthesis of 5-formylbenzene-1,2,3-triyl triacetate.

    3,4,5-Triacetoxybenzoic acid: The oxidation product of this compound.

    3,4,5-Triacetoxybenzyl alcohol: The reduction product of this compound.

Uniqueness

This compound is unique due to its combination of an aldehyde group and three acetoxy groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(2,3-diacetyloxy-5-formylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O7/c1-7(15)18-11-4-10(6-14)5-12(19-8(2)16)13(11)20-9(3)17/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPOXDZQEHKDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305238
Record name 5-Formylbenzene-1,2,3-triyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71932-18-8
Record name 71932-18-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Formylbenzene-1,2,3-triyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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